3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one

Fragment-based drug discovery Lead-like properties Molecular weight optimization

3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one (CAS 876717-68-9; molecular formula C5H4N4OS; molecular weight 168.18 g/mol) is a fused thiazolo-triazinone heterocycle characterized by a free 3-amino group and an unsubstituted 6-position. This compound belongs to the 7H-thiazolo[3,2-b][1,2,4]triazin-7-one class, which has been explored for acetylcholinesterase (AChE) inhibition, antibacterial activity, ALP activation, and anti-inflammatory applications depending on the substitution pattern.

Molecular Formula C5H4N4OS
Molecular Weight 168.18 g/mol
CAS No. 876717-68-9
Cat. No. B1309015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one
CAS876717-68-9
Molecular FormulaC5H4N4OS
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=C(N2C(=NC(=O)C=N2)S1)N
InChIInChI=1S/C5H4N4OS/c6-3-2-11-5-8-4(10)1-7-9(3)5/h1-2H,6H2
InChIKeyJVKZVUONASAPAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one (CAS 876717-68-9): A Core Heterocyclic Scaffold for Derivatization


3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one (CAS 876717-68-9; molecular formula C5H4N4OS; molecular weight 168.18 g/mol) is a fused thiazolo-triazinone heterocycle characterized by a free 3-amino group and an unsubstituted 6-position . This compound belongs to the 7H-thiazolo[3,2-b][1,2,4]triazin-7-one class, which has been explored for acetylcholinesterase (AChE) inhibition, antibacterial activity, ALP activation, and anti-inflammatory applications depending on the substitution pattern [1][2]. Unlike the more extensively studied 3,6-diaryl or 3-phenyl derivatives, the unadorned 3-amino-7-one scaffold serves as a strategic building block for late-stage diversification, enabling access to multiple biologically active series from a single common intermediate.

Why 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one Cannot Be Replaced by Other Thiazolo-triazinone Analogs


The thiazolo[3,2-b][1,2,4]triazin-7-one scaffold exhibits profound biological divergence depending on the nature and position of substituents. The 3-phenyl series (e.g., HWA-131, CAS 118788-41-3) is optimized for anti-inflammatory and immunomodulating activity via COX/LOX pathway modulation [1], while 3,6-diaryl derivatives are tuned for AChE inhibition with >50% inhibition at 10 μM [2]. The 3-amino-6-methyl analog (CAS 16943-37-6) shows measurable MEKK2-MEK5 PB1 domain inhibition (EC50 ~3.4 μM) [3], whereas the unsubstituted 3-amino-7-one target compound remains devoid of such pre-installed pharmacophoric features. Attempting to use a 3-phenyl, 3,6-diaryl, or 6-methyl analog as a generic substitute for the 3-amino-7-one would forfeit the critical 3-amino synthetic handle required for divergent library synthesis and would introduce unwanted biological bias from the pre-existing substitution pattern.

Quantitative Differentiation Evidence for 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one Against Closest Analogs


Molecular Weight Advantage Enables Fragment-Based and Lead-Like Library Design Compared to 3,6-Diaryl Analogs

The target compound (MW 168.18 g/mol) is substantially smaller than the biologically optimized 3,6-diaryl derivatives studied by Jin et al. (MW typically >350 g/mol) [1] and the 6-methyl analog 3-amino-6-methyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one (MW 182.20 g/mol) . This places the 3-amino-7-one scaffold firmly within fragment-like chemical space (MW <250 g/mol), making it suitable for fragment-based screening campaigns and as a minimalist core for lead optimization, whereas the diaryl and 6-substituted analogs already occupy drug-like or lead-like space with pre-committed pharmacophoric features.

Fragment-based drug discovery Lead-like properties Molecular weight optimization

Absence of 6-Position Substitution Enables Divergent Access to Multiple Bioactive Series Unattainable from 6-Methyl or 6-Aryl Pre-Functionalized Analogs

The target compound bears no substituent at the 6-position, whereas the 6-methyl analog (CAS 16943-37-6) is permanently committed to a methyl group at this site . The 2024 antibacterial study by Hou et al. demonstrated that the nature of the 6-position substituent (benzyl, 4-fluorobenzyl, 4-chlorobenzyl, etc.) critically determines antibacterial potency, with compounds 3g and 4g (4-fluorobenzyl at position 6) showing markedly superior activity against S. aureus and E. coli compared to other 6-substituted variants [1]. The unsubstituted 3-amino-7-one scaffold can be diversified into any of these 6-substituted series through a single Late-Stage Functionalization step, whereas the 6-methyl analog cannot be de-methylated to access alternative 6-substitution patterns. The 2018 ALP activation study further showed that 6-benzyl substitution (compound 6b, EC50 = 11.283 µM for ALP activation) is essential for osteogenic activity [2], a phenotype inaccessible from the 6-methyl analog.

Divergent synthesis Structure-activity relationship Chemical biology tool compounds

3-Amino Group Confers Distinct Reactivity and Biological Profile Versus 3-Phenyl Anti-Inflammatory Series (HWA-131 Class)

The 3-phenyl-substituted analog HWA-131 (3-(3,5-di-tert-butyl-4-hydroxyphenyl)-7H-thiazolo[3,2-b][1,2,4]triazin-7-one; CAS 118788-41-3) was advanced as a nonsteroidal anti-inflammatory agent with immunomodulating properties, effective in preventing and curing adjuvant arthritis and type II collagen arthritis in rat models, and demonstrating antierythema and antipyretic activity [1]. This anti-inflammatory profile is attributed to the 3-(3,5-di-tert-butyl-4-hydroxyphenyl) moiety, which imparts antioxidative activity and lipoxygenase inhibition. The target 3-amino compound lacks this bulky lipophilic substituent and is therefore not committed to the COX/LOX anti-inflammatory pathway. Conversely, the presence of the 3-amino group enables distinct biological interactions: the closely related 3-amino-6-methyl analog demonstrates MEKK2-MEK5 PB1 domain inhibitory activity (EC50 = 3.40 µM and 4.09 µM in TR-FRET HTS assay) [2], a kinase pathway target not reported for the 3-phenyl series. This orthogonal biological profile means the two compounds are not interchangeable for target-focused screening.

Anti-inflammatory agents Immunomodulation Kinase inhibition Chemical probe development

Commercial Availability and Purity Benchmarking of the 3-Amino Scaffold Versus 6-Substituted and 3-Phenyl Analogs

The target compound is commercially available from multiple suppliers including Santa Cruz Biotechnology (sc-312478) , MolCore (NLT 98% purity) , and Leyan (98% purity) . In contrast, more complex analogs such as 3,6-diaryl derivatives are not commercially stocked as catalog compounds and require custom synthesis (Jin et al., 2010 synthesized 14 derivatives; Hou et al., 2018 and 2024 each synthesized series of 14–26 compounds, all via multi-step routes) [1][2]. The 6-methyl analog (CAS 16943-37-6) is available at 97% purity from select vendors , but the target 3-amino-7-one compound benefits from broader supplier competition and higher typical purity (≥98%), reducing procurement risk for multi-gram scale-up.

Chemical procurement Building block availability Purity specification

Optimal Research and Procurement Application Scenarios for 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one


Divergent Library Synthesis for Multi-Target SAR Exploration

The unsubstituted 6-position of 3-amino-thiazolo[3,2-b][1,2,4]triazin-7-one enables divergent synthesis of 6-aryl, 6-benzyl, 6-alkyl, and 6-heteroaryl derivatives through a single condensation step with substituted phenacyl chlorides, benzyl halides, or alkyl halides. This is the key synthetic route used by Jin et al. (2010) to generate 14 3,6-diaryl AChE inhibitors [1], by Hou et al. (2018) to produce 14 ALP-activating anti-osteoporotic candidates including compound 6b (EC50 = 11.283 µM) [2], and by Hou et al. (2024) to synthesize 26 antibacterial agents including compounds 3g and 4g with superior activity against S. aureus and E. coli compared to ciprofloxacin [3]. A single procurement of the 3-amino-7-one scaffold can therefore fuel parallel hit-to-lead campaigns across at least three distinct therapeutic areas.

Fragment-Based Screening Cascades Requiring Minimalist, Unbiased Cores

With a molecular weight of 168.18 g/mol and a calculated logP consistent with fragment-like properties, the target compound is ideally sized for fragment-based drug discovery (FBDD) [1]. Unlike the 3,6-diaryl derivatives (MW >350) that already occupy lead-like space, or the 3-phenyl anti-inflammatory series (e.g., HWA-131, MW 449.6) that carries significant lipophilic bulk [2], the unsubstituted 3-amino-7-one core can be screened in fragment cocktails and subsequently grown with full synthetic freedom at both the 3-amino and 6-positions. The 6-methyl analog (MW 182.20) is also fragment-compatible but restricts 6-position elaboration options [3].

Chemical Biology Tool Compound Synthesis for MEKK2-MEK5 Pathway Investigation

The 3-amino-6-methyl analog (CAS 16943-37-6) has demonstrated measurable inhibition of the MEKK2-MEK5 PB1 domain interaction (EC50 = 3.40–4.09 µM in TR-FRET HTS assay) [1]. The 3-amino-7-one target compound serves as the direct synthetic precursor for generating a focused library of 6-substituted analogs to optimize MEKK2-MEK5 inhibitory potency. The PB1 domain interaction is critical for ERK5 pathway activation and has implications in cancer cell proliferation and angiogenesis; tool compounds derived from the 3-amino-7-one scaffold could help dissect this signaling axis without the confounding anti-inflammatory activity inherent to the 3-phenyl series (HWA-131 class) [2].

Antibacterial Lead Optimization Leveraging Position-6 SAR From a Common Intermediate

The 2024 Heliyon study demonstrated that 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives bearing carboxylic acid moieties at position 3 (compounds 4a–4g) and specific 6-substituents (particularly 4-fluorobenzyl in compounds 3g and 4g) exhibit antibacterial activity comparable or superior to ciprofloxacin against S. aureus and E. coli, with MIC values measurable in the µg/mL range [1]. The 3-amino-7-one target compound can be converted into this antibacterial series through sequential 3-amino acylation and 6-position alkylation/arylation. Procuring the 3-amino-7-one scaffold thus provides a single entry point into a SAR program where both the 3-position (carboxylic acid, ester, piperazine amide) and 6-position (benzyl, substituted benzyl) can be systematically varied.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.